molecular formula C6H9FO3S B15061342 (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

Cat. No.: B15061342
M. Wt: 180.20 g/mol
InChI Key: IZEWVMLWIPUQNA-JKUQZMGJSA-N
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Description

(1R,2S,4S)-7-Oxabicyclo[221]heptane-2-sulfonyl fluoride is a bicyclic compound featuring a sulfonyl fluoride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the cycloaddition of suitable precursors followed by functional group transformations. One common method involves the use of photochemistry to access the bicyclic structure via [2 + 2] cycloaddition . This approach allows for the efficient formation of the bicyclic core, which can then be functionalized to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,4S)-7-Oxabicyclo[221]heptane-2-sulfonyl fluoride is unique due to its specific combination of a bicyclic core and a sulfonyl fluoride functional group

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride with stereochemical control?

  • Methodological Answer : Synthesis requires precise control of stereochemistry at the bridgehead carbons (1R,2S,4S). A multi-step approach involving chiral auxiliaries or asymmetric catalysis is recommended. For bicyclic systems, Diels-Alder reactions with chiral catalysts (e.g., Evans’ oxazaborolidine) can enforce stereochemistry. Post-functionalization to introduce the sulfonyl fluoride group should use mild fluorinating agents (e.g., DAST or Deoxo-Fluor) to avoid racemization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F) with X-ray crystallography for unambiguous confirmation. For example, ¹H NMR can resolve bridgehead proton environments, while X-ray crystallography (as used in analogous bicyclo[2.2.1]heptane derivatives) provides absolute stereochemical assignment .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer : Use HPLC with a chiral stationary phase to separate enantiomers. Stability under varying pH and temperature can be monitored via ¹⁹F NMR, as the sulfonyl fluoride group is sensitive to hydrolysis. Accelerated degradation studies (e.g., 40°C, 75% humidity) coupled with LC-MS help identify decomposition pathways .

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : The sulfonyl fluoride acts as a "clickable" electrophile, reacting selectively with thiols or amines under mild conditions. Kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) can quantify reaction rates with model nucleophiles (e.g., glutathione). Compare reactivity to other sulfonyl fluorides (e.g., 4-oxopiperidine-1-sulfonyl fluoride) to establish structure-activity trends .

Q. What experimental designs address contradictions in reported reactivity data for bicyclic sulfonyl fluorides?

  • Methodological Answer : Systematic variation of reaction conditions (solvent polarity, temperature, nucleophile concentration) can resolve discrepancies. For example, conflicting hydrolysis rates may arise from trace moisture in solvents. Use Karl Fischer titration to quantify water content and correlate it with reactivity .

Q. How can this compound be applied in proteomics or chemical biology studies?

  • Methodological Answer : The sulfonyl fluoride moiety enables covalent modification of serine hydrolases or proteases. Design activity-based protein profiling (ABPP) experiments using fluorescent tags or biotin conjugates. Validate target engagement via gel electrophoresis or mass spectrometry, as demonstrated for similar sulfonyl fluorides in proteomic screens .

Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?

  • Methodological Answer : Buffer additives (e.g., 1-5% DMSO) or low-temperature storage (4°C) mitigate hydrolysis. Pre-formulate stock solutions in anhydrous DMSO and confirm stability via ¹⁹F NMR over 24 hours. For in vivo studies, consider prodrug strategies to mask the sulfonyl fluoride until target exposure .

Q. Data Interpretation and Validation

Q. How should researchers validate computational docking results for this compound as a protease inhibitor?

  • Methodological Answer : Combine molecular dynamics simulations with experimental validation. Synthesize enantiomers or analogs to test docking predictions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference with X-ray co-crystal structures of related inhibitors .

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer : Fit data to a sigmoidal dose-response curve (variable slope) using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. Include positive controls (e.g., known sulfonyl fluoride inhibitors) to normalize inter-assay variability .

Properties

Molecular Formula

C6H9FO3S

Molecular Weight

180.20 g/mol

IUPAC Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

InChI

InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2/t4-,5+,6-/m0/s1

InChI Key

IZEWVMLWIPUQNA-JKUQZMGJSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)S(=O)(=O)F

Canonical SMILES

C1CC2C(CC1O2)S(=O)(=O)F

Origin of Product

United States

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